Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate
Description
Properties
IUPAC Name |
methyl 5H-imidazo[1,2-b]pyrazole-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-12-7(11)5-4-9-10-3-2-8-6(5)10/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTLPKPRUIQFCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNN2C1=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601247203 | |
| Record name | Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601247203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135830-15-8 | |
| Record name | Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601247203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential One-Pot Microwave-Assisted Synthesis
A highly efficient method reported for synthesizing 1H-imidazo[1,2-b]pyrazoles, including methyl esters, involves a sequential one-pot reaction under microwave irradiation. The key steps include:
- Reaction of hydrazine monohydrate with ethoxymethylene malonic acid derivatives in ethanol under microwave heating (temperatures ranging from 80°C to 150°C depending on the substrate) for about 10 minutes.
- Subsequent addition of aldehydes, trifluoroacetic acid (TFA), and isocyanides at room temperature to induce cyclization and formation of the imidazo[1,2-b]pyrazole core.
- Isolation of the product by filtration and washing with hexane or diethyl ether, followed by drying under vacuum.
This method yields the target methyl ester derivatives efficiently with minimal purification steps, leveraging microwave energy to accelerate reaction kinetics and improve yields.
| Step | Reagents/Conditions | Temperature | Time | Outcome |
|---|---|---|---|---|
| 1 | Hydrazine monohydrate + ethoxymethylene malonate in EtOH | 80-150 °C (microwave) | 10 min | Intermediate hydrazone formation |
| 2 | Addition of aldehydes, TFA, isocyanides | Room temp | 10-60 min | Cyclization to imidazo[1,2-b]pyrazoles |
| 3 | Filtration, washing, drying | Ambient | - | Purified methyl ester products |
Acid-Catalyzed Dehydration of Pyrazole Precursors
Another approach involves the dehydration of 4-carboxyethyl-5-amino-pyrazoles using concentrated sulfuric acid to form the imidazo[1,2-b]pyrazole scaffold, followed by esterification to yield methyl esters. This method is particularly useful for derivatives bearing carboxyethyl groups at the 7-position.
- Starting from 4-carboxyethyl-5-amino-pyrazoles, treatment with concentrated H2SO4 induces ring closure via dehydration.
- The resulting dihydro-imidazo[1,2-b]pyrazole esters can be hydrolyzed or further modified to obtain methyl esters.
- Challenges include low yields due to the low reactivity of carboxylic acids, which can be improved by coupling agents like DDPA in DMF.
This method is valuable for preparing functionalized derivatives but requires careful control of acidic conditions to avoid side reactions.
Functional Group Transformations and Protection Strategies
Protection and Selective Functionalization
To facilitate further synthetic modifications, the nitrogen atoms of the imidazo[1,2-b]pyrazole ring are often protected. For example, the introduction of the 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group on the nitrogen allows selective bromination and other electrophilic substitutions at the 7-position.
- The SEM-protected intermediate is synthesized by reacting 1H-imidazo[1,2-b]pyrazole with sodium hydride and SEM chloride in DMF.
- Subsequent bromination with N-bromosuccinimide (NBS) in acetonitrile at room temperature yields 7-bromo derivatives with high selectivity and yield (up to 98%).
- Deprotection and further functionalization can then be performed as needed.
This strategy enhances synthetic flexibility and allows for the preparation of diverse methyl ester derivatives with tailored substituents.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| SEM protection | NaH, SEMCl, DMF, 0–25 °C | 82 | Stable intermediate |
| Bromination at 7-position | NBS, MeCN, 25 °C, 8 min | 74-98 | High regioselectivity |
Purification and Characterization Techniques
- Purification of methyl esters is commonly achieved by recrystallization from ethanol or toluene, or by flash column chromatography on silica gel using ethyl acetate/methanol mixtures.
- Structural confirmation is performed by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), mass spectrometry (MS), and when possible, X-ray crystallography to confirm ring fusion and substitution patterns.
- Typical ^1H NMR signals for the methyl ester group appear as a singlet near 3.7-3.9 ppm, while aromatic and heterocyclic protons resonate between 6.8 and 8.0 ppm.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Microwave-assisted one-pot synthesis | Rapid, high yield, mild conditions | Time-efficient, minimal purification | Requires microwave reactor |
| Acid-catalyzed dehydration | Straightforward ring closure from pyrazole precursors | Useful for functionalized derivatives | Low yields, harsh acidic conditions |
| Protection-functionalization approach | Allows selective substitution at 7-position | High regioselectivity, versatile | Additional steps for protection/deprotection |
Research Findings and Optimization Notes
- Microwave-assisted synthesis significantly reduces reaction times from hours to minutes, improving throughput for library synthesis of methyl esters of imidazo[1,2-b]pyrazoles.
- Acid-catalyzed dehydration requires optimization of acid concentration and temperature to maximize yields and minimize byproducts.
- Protection strategies such as SEM groups enable selective halogenation and further cross-coupling reactions, expanding the chemical space accessible for methyl ester derivatives.
- The choice of esterification method (e.g., direct methylation vs. ester hydrolysis and re-esterification) depends on the starting material and desired purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms of the imidazole and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyrazole rings .
Scientific Research Applications
Anticancer Applications
Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate derivatives have been synthesized and evaluated for their anticancer properties. Research indicates that these compounds exhibit potent activity against various cancer cell lines:
- Mechanism of Action : The derivatives function through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that specific derivatives can inhibit cyclooxygenase-2 (COX-2) activity, which is linked to cancer progression and inflammation .
- Case Study : A series of aryl azo imidazo[1,2-b]pyrazole derivatives demonstrated IC50 values ranging from 6.1 to 8.0 µM against MCF-7 breast cancer cells, surpassing the efficacy of doxorubicin (IC50 = 10.3 µM) . This highlights the potential of these compounds as effective anticancer agents.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
- COX-2 Inhibition : this compound derivatives have shown promise as COX-2 inhibitors. For example, certain synthesized derivatives exhibited IC50 values of 295.39 µM and 79.32 µM, indicating their potential as anti-inflammatory agents compared to established drugs like celecoxib .
Antidiabetic Activity
Recent studies have explored the antidiabetic potential of this compound:
- α-Glucosidase Inhibition : Derivatives of this compound have been synthesized as α-glucosidase inhibitors, which are crucial for managing postprandial blood glucose levels in diabetic patients. One derivative showed an IC50 value of 95 µM, significantly more potent than acarbose (IC50 = 750 µM) .
Mechanistic Insights and Structural Modifications
Research into the structural modifications of this compound has led to insights into its biological activity:
- Functionalization Techniques : Selective functionalization methods have been developed to enhance the solubility and bioactivity of this compound. For example, regioselective magnesiations and trapping reactions have been employed to create derivatives with improved pharmacological profiles .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and its derivatives:
Mechanism of Action
The mechanism of action of Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate and their distinguishing features:
Biological Activity
Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a fused imidazole and pyrazole ring system, contributing to its unique reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 165.15 g/mol. The compound's structure includes a carboxylic acid functional group at the 7-position, enhancing its chemical reactivity.
The biological activities of this compound are attributed to its interaction with various biological targets:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against a range of bacterial strains. It has been shown to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
- Anticancer Activity : Research has demonstrated that this compound possesses anticancer properties. It has been tested against melanoma cells and shown to be more effective than conventional treatments in certain resistant cell lines .
Antimicrobial Evaluation
A comprehensive study evaluated the antimicrobial effectiveness of several pyrazole derivatives, including this compound. The results highlighted:
- Inhibition Zones : The compound exhibited notable inhibition zones against various pathogens.
- Synergistic Effects : When combined with other antibiotics like Ciprofloxacin and Ketoconazole, it demonstrated synergistic effects, reducing their MICs significantly .
Antitumor Activity
In vitro studies have indicated that this compound can inhibit cancer cell proliferation through various pathways:
- Mechanisms : It interferes with key signaling pathways involved in cancer progression, including the inhibition of ERK1/2 and AKT phosphorylation .
- Case Studies : In one study involving patient-isolated melanoma cells, the compound showed promising results in overcoming resistance to standard therapies .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Test Organism/Cell Line | MIC (μg/mL) | Observations |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Significant inhibition; reduced biofilm formation |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Synergistic effects with Ciprofloxacin |
| Antitumor | Melanoma cells | N/A | More effective than PLX4032-resistant cells |
Q & A
Q. How can reaction conditions be optimized to improve regioselectivity in the synthesis of Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate derivatives?
Regioselectivity is influenced by catalyst choice and temperature. Copper(I) catalysts (e.g., CuCN·2LiCl) promote cyclization at the N1 position, while palladium-based catalysts may favor alternative sites . Solvent polarity also plays a role: non-polar solvents (hexane/EtOAc mixtures) reduce side reactions. Reaction monitoring via TLC or in situ FTIR helps identify optimal termination points to maximize yield .
Q. How can researchers evaluate the biological activity of this compound in vitro?
Standard assays include enzyme inhibition studies (e.g., kinase or protease assays) and cell viability tests (MTT assays). For imidazo[1,2-b]pyrazole derivatives, IC values are determined using dose-response curves. Structural analogs with methylthio or phenyl groups have shown enhanced activity due to hydrophobic interactions with target proteins . Parallel artificial membrane permeability assays (PAMPA) assess bioavailability .
Q. How should contradictions in biological activity data between this compound and its analogs be addressed?
Discrepancies often arise from substituent effects or assay variability. For example, ethyl 6-methylsulfanyl analogs exhibit higher antiparasitic activity than methyl esters due to sulfur’s electron-withdrawing effects . Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays) and control for metabolic stability .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic environments?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model frontier molecular orbitals to predict sites vulnerable to nucleophilic attack. Solvent effects are incorporated via polarizable continuum models (PCM). Molecular dynamics simulations further assess stability in aqueous or lipid environments .
Q. How can researchers analyze the impact of substituents on the photophysical properties of this compound?
UV-Vis and fluorescence spectroscopy quantify absorbance/emission maxima (). Electron-donating groups (e.g., -OCH) redshift absorption due to extended conjugation, while electron-withdrawing groups (e.g., -NO) enhance quantum yields. Time-resolved fluorescence decay assays measure excited-state lifetimes .
Q. What strategies resolve discrepancies between experimental and computational spectroscopic data for this compound?
Re-examine NMR assignments using 2D techniques (HSQC, HMBC) to confirm coupling patterns. For HRMS, calibrate instruments with internal standards (e.g., NaTFA) to reduce mass accuracy errors. If DFT-predicted -NMR shifts deviate >0.5 ppm, refine conformational sampling via Monte Carlo methods .
Q. What are the best practices for designing regioselective modifications on the imidazo[1,2-b]pyrazole core?
Use directing groups (e.g., SEM-protected amines) to guide functionalization. For C7 carboxylate derivatives, protect the ester group with TMS-ethoxymethyl (SEM) to prevent unwanted side reactions during cross-coupling. Screening transition-metal catalysts (Pd, Cu) under inert atmospheres minimizes decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
